Alizarin Red S
Overview
Description
It was discovered by Graebe and Libermann in 1871 . This compound is widely used in histology and geology for staining purposes. In histology, it is used to stain calcium deposits in tissues, while in geology, it helps differentiate carbonate minerals .
Mechanism of Action
Target of Action
Alizarin Red S (ARS) is primarily used to stain calcium deposits in tissues . It is a water-soluble sodium salt of Alizarin sulfonic acid . The primary targets of ARS are the calcium ions present in the mineralized matrix of bone and cartilage tissues .
Mode of Action
ARS interacts with its targets, the calcium ions, by forming a chelate . This chelation results in the formation of an orange-red complex known as a Lake pigment . This interaction allows ARS to effectively stain areas of calcium deposition, making it a valuable tool for visualizing mineralized structures in histological studies .
Biochemical Pathways
The key pathways and enzymes involved in ARS degradation include the glutathione metabolic pathway and enzymes such as Glutathione S-transferase (GST), manganese peroxidase (MnP), laccase, and CYP450 . These enzymes play a crucial role in the degradation of ARS, with most of the genes encoding these enzymes being upregulated under ARS conditions .
Pharmacokinetics
It is known that ars is water-soluble, which may influence its bioavailability and distribution within the body .
Result of Action
The result of ARS action is the staining of calcium deposits in tissues, which appear as orange-red structures under microscopic examination . This staining allows for the visualization and localization of calcium deposits, aiding in the diagnosis of conditions related to abnormal calcium deposition .
Action Environment
The action of ARS can be influenced by environmental factors such as the dielectric constant of the medium . Changes in the dielectric constant can affect the fluorescence spectra of ARS . Additionally, the concentration of ARS in the staining solution can impact the staining intensity and efficacy . Therefore, careful optimization of the staining protocol is necessary to ensure accurate and reliable results .
Biochemical Analysis
Biochemical Properties
Alizarin Red S is used to stain calcium deposits in tissues . In the presence of calcium, this compound binds to the calcium to form a Lake pigment that is orange to red in color . This interaction with calcium ions is a key biochemical property of this compound.
Cellular Effects
This compound has been reported to be mutagenic and carcinogenic, likely because it could induce oxidative damages in organisms . Catalase (CAT) is an important antioxidant enzyme defending oxidative damages induced by xenobiotics . Under exposure of this compound at 5 μM, CAT activity was significantly decreased to 76.2% .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with calcium ions. In the presence of calcium, this compound binds to the calcium to form a Lake pigment . This binding interaction is a key part of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a detailed quantitative analysis of growth and mineral apposition rates revealed that a low concentration of this compound, combined with short immersion intervals, has no negative effect on bone development .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, in zebrafish, optimal marking can be carried out by putting approximately 50 g of glass eels per liter in 150 mg/L this compound solution for 3 hours at 10–15 °C .
Metabolic Pathways
The glutathione metabolic pathway was identified as the key pathway for this compound degradation . Key enzymes for this compound degradation include Glutathione S-transferase (GST), manganese peroxidase (MnP), laccase, and CYP450 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, in Arabidopsis thaliana, nanoconjugates of this compound traversed cell walls, entered into plant cells, and accumulated in specific subcellular locations .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been studied. For example, in Arabidopsis thaliana, nanoconjugates of this compound were found to accumulate in specific subcellular locations .
Preparation Methods
Alizarin Red S is synthesized through the sulfonation of alizarin, which is a natural dye obtained from the madder plant . The synthetic route involves the reaction of alizarin with sulfuric acid, resulting in the formation of alizarin sulfonic acid. This product is then neutralized with sodium hydroxide to yield this compound .
Industrial production methods typically involve the same sulfonation process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Alizarin Red S undergoes various chemical reactions, including:
Common reagents used in these reactions include sulfuric acid for sulfonation and sodium hydroxide for neutralization . The major products formed are the metal complexes and degraded products depending on the reaction conditions .
Scientific Research Applications
Alizarin Red S has a wide range of applications in scientific research:
Comparison with Similar Compounds
Alizarin Red S is similar to other anthraquinone dyes such as purpurin (1,2,4-trihydroxyanthraquinone) and alizarin complexone . its water solubility and ability to form stable complexes with metal ions make it unique . Unlike alizarin, which is not water-soluble, this compound can be used in aqueous solutions, making it more versatile for biological applications .
Similar compounds include:
Purpurin: Another red dye that occurs in madder root.
Alizarin Complexone: Used for staining mineralized skeletons in biological specimens.
This compound stands out due to its specific staining properties and its ability to form complexes with a variety of metal ions, making it a valuable tool in both scientific research and industrial applications .
Properties
CAS No. |
130-22-3 |
---|---|
Molecular Formula |
C14H8NaO7S |
Molecular Weight |
343.27 g/mol |
IUPAC Name |
sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8O7S.Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;/h1-5,17-18H,(H,19,20,21); |
InChI Key |
NHIXKRXOVDQZPZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
130-22-3 24623-77-6 |
|
physical_description |
Monohydrate: Orange-yellow solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
83784-17-2 93982-72-0 |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alizarin Red S Alizarin Red S, monosodium salt Alizarine S alizarine sulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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